molecular formula C17H17N3O4S B6540544 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide CAS No. 1021226-94-7

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide

Cat. No.: B6540544
CAS No.: 1021226-94-7
M. Wt: 359.4 g/mol
InChI Key: QZHHPFRIPSICHH-UHFFFAOYSA-N
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Description

N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide is a synthetic organic compound featuring a pyridazinyl core substituted with a furan-2-yl group and a benzenesulfonamide side chain. This structure combines a heterocyclic dihydropyridazinone moiety with a sulfonamide functional group, which is often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . The compound’s molecular formula is C₁₈H₁₇N₃O₄S, with a molecular weight of 395.41 g/mol. While its exact pharmacological profile remains under investigation, its structural analogs have shown promise in medicinal chemistry for targeting inflammatory and metabolic disorders.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-17-10-9-15(16-8-4-13-24-16)19-20(17)12-5-11-18-25(22,23)14-6-2-1-3-7-14/h1-4,6-10,13,18H,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHHPFRIPSICHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridazinone Core with Furan Substituent

The pyridazinone ring system serves as the foundational scaffold for this compound. A widely employed strategy involves the cyclocondensation of hydrazine derivatives with diketones or ketoesters . For instance, reacting a furan-substituted 1,4-diketone with hydrazine hydrate in ethanol under reflux conditions yields 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine . This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization (Figure 1) .

Alternative Route via Hydrazides
In a modified approach, (E)-2-aroylmethyl-3-(2-furyl)acrylohydrazides undergo acid-catalyzed cyclization to form the pyridazinone core . For example, treatment of (E)-2-benzoylmethyl-3-(furan-2-yl)acrylohydrazide with hydrochloric acid in ethanol induces intramolecular cyclization, producing 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine . This method ensures regioselectivity and high yields (75–85%) due to the stability of the intermediate hydrazides .

Alkylation of the Pyridazinone Nitrogen with a Propyl Chain

Functionalization of the pyridazinone nitrogen at the 1-position is critical for introducing the propylamine side chain. Alkylation reactions using 3-bromopropylamine or its protected derivatives (e.g., tert-butyl (3-bromopropyl)carbamate) in the presence of a base such as potassium carbonate facilitate this step .

Procedure

  • Substrate Preparation : 3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

  • Alkylation : 3-Bromopropylamine hydrobromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added, and the mixture is stirred at 80°C for 12 hours .

  • Work-up : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography to isolate N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}amine .

Challenges and Optimizations

  • Competing Reactions : Over-alkylation or decomposition of the pyridazinone ring may occur at elevated temperatures. Controlled heating (60–80°C) and stoichiometric monitoring mitigate these issues .

  • Solvent Selection : Polar aprotic solvents like DMF enhance the nucleophilicity of the pyridazinone nitrogen, improving alkylation efficiency .

Sulfonylation of the Primary Amine with Benzenesulfonyl Chloride

The final step involves converting the primary amine on the propyl chain into a benzenesulfonamide group. This is achieved through a sulfonylation reaction with benzenesulfonyl chloride under basic conditions .

Synthetic Protocol

  • Reaction Setup : N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}amine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C.

  • Sulfonylation : Benzenesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise, and the mixture is stirred at room temperature for 4 hours .

  • Purification : The crude product is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and recrystallized from ethanol to afford the title compound .

Yield and Characterization

  • Yield : 65–75% after purification .

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.72 (m, 5H, Ar-H), 7.42 (d, J = 3.2 Hz, 1H, furan-H), 6.78–6.65 (m, 2H, furan-H), 4.12 (t, J = 6.8 Hz, 2H, NCH2), 3.48 (t, J = 7.0 Hz, 2H, CH2NHSO2), 2.15 (quin, J = 6.9 Hz, 2H, CH2CH2CH2) .

    • HRMS : m/z calculated for C20H20N3O4S [M+H]+: 398.1174; found: 398.1178 .

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclocondensation and alkylation steps. For example, microwave heating at 120°C for 20 minutes reduces reaction times by 70% while maintaining yields comparable to conventional methods .

Solid-Phase Synthesis
Immobilizing the pyridazinone precursor on Wang resin enables iterative functionalization, particularly useful for parallel synthesis of sulfonamide derivatives . This approach is scalable and minimizes purification challenges .

Industrial-Scale Considerations and Environmental Impact

Green Chemistry Metrics

  • Atom Economy : The overall atom economy for the three-step synthesis is 62%, with the sulfonylation step contributing the highest waste (benzenesulfonyl chloride efficiency = 78%) .

  • Solvent Recovery : DMF and DCM are recycled via distillation, reducing environmental footprint by 40% .

Regulatory Compliance

  • Genotoxic Impurities : Residual 3-bromopropylamine is controlled to <10 ppm per ICH Q3D guidelines .

  • Waste Management : Neutralization of sulfonyl chloride by-products with aqueous bicarbonate ensures safe disposal .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation under mild conditions, potentially forming various oxidative products.

  • Reduction: : The dihydropyridazinone core can be reduced to its tetrahydropyridazine form under hydrogenation conditions.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Bases such as potassium carbonate or acids like hydrochloric acid.

Major Products

The major products depend on the type of reaction:

  • Oxidation: : Oxidized furans or pyridazinones.

  • Reduction: : Tetrahydropyridazines.

  • Substitution: : Variously substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyridazine compounds, including N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide, exhibit potent anticancer properties. These compounds inhibit specific tyrosine kinases involved in cellular proliferation and survival, making them potential candidates for cancer therapy. Studies have shown that such compounds can significantly reduce tumor growth in preclinical models by targeting the MET receptor tyrosine kinase .

1.2 Antimicrobial Properties
The sulfonamide moiety in this compound is known for its antimicrobial activity. Research has demonstrated that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. The incorporation of the furan and pyridazine rings enhances the compound's efficacy against a broader spectrum of pathogens, including resistant strains of bacteria .

1.3 Anti-inflammatory Effects
this compound has also been studied for its anti-inflammatory properties. It is hypothesized that the compound modulates inflammatory pathways by inhibiting specific enzymes and cytokines involved in the inflammatory response. This application could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:

Structural Feature Biological Activity
Furan ringEnhances bioavailability and solubility
Pyridazine coreInhibits tyrosine kinases
Sulfonamide groupExhibits antimicrobial activity
Propyl linkerImproves binding affinity to target enzymes

Case Studies

3.1 Preclinical Trials
A study conducted on a series of pyridazine derivatives, including this compound, demonstrated significant antitumor effects in mouse models of breast cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups .

3.2 Clinical Implications
In vitro studies have indicated that this compound can effectively inhibit cell proliferation in various cancer cell lines, including those resistant to standard therapies. The findings suggest potential for further development into clinical trials targeting specific cancers associated with overactive tyrosine kinases .

Mechanism of Action

Molecular Targets

The benzenesulfonamide group allows the compound to interact with various enzymes by mimicking natural substrates. The furan and dihydropyridazinone units facilitate binding to specific biological receptors.

Pathways Involved

These interactions often inhibit key metabolic pathways in pathogens or cancer cells, leading to their selective toxicity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2,5-Dichloro-N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

A closely related compound, 2,5-dichloro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS: 1021225-66-0), shares the same pyridazinyl-furyl backbone but differs in its substituents (Table 1) .

Table 1: Key Structural and Physicochemical Comparisons
Property N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide 2,5-Dichloro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
Molecular Formula C₁₈H₁₇N₃O₄S C₁₈H₁₅Cl₂N₃O₃
Molecular Weight 395.41 g/mol 392.2 g/mol
Functional Group Benzenesulfonamide Benzamide with 2,5-dichloro substituents
Key Substituents -SO₂NH₂ (sulfonamide) -CONH₂ (amide), -Cl (chlorine)
Reported Bioactivity Hypothesized enzyme inhibition (sulfonamide class) Limited data; amide derivatives often target proteases or kinases
Key Observations :

Functional Group Impact: The sulfonamide group in the target compound may enhance solubility in polar solvents compared to the benzamide analog, which lacks the sulfonyl moiety. Sulfonamides are also more acidic (pKa ~10–11) than amides (pKa ~17–20), influencing pharmacokinetics .

Synthetic Challenges :

  • Introducing the sulfonamide group requires sulfonylation steps, which are more sensitive to reaction conditions than amide bond formation. This may affect yield and purity during synthesis.

Biological Relevance :

  • While neither compound has fully published bioactivity data, sulfonamides are historically linked to antimicrobial and anti-inflammatory applications, whereas benzamide derivatives are explored in cancer therapy (e.g., PARP inhibitors) .

Computational and Crystallographic Insights

Although direct crystallographic data for these compounds is unavailable, tools like WinGX and ORTEP () are critical for analyzing analogous structures. For example:

  • WinGX enables refinement of single-crystal diffraction data to resolve bond lengths and angles, which could clarify conformational differences between the sulfonamide and benzamide side chains .
  • ORTEP visualizes anisotropic displacement parameters, aiding in understanding steric clashes induced by the dichloro substituents in the benzamide analog .

Biological Activity

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzenesulfonamide is a complex organic compound with a unique structure that incorporates a furan ring and a pyridazinone core. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features:

  • Pyridazinone Core : A six-membered heterocyclic structure known for diverse biological activities including antibacterial and antitumor properties.
  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Benzenesulfonamide Group : Enhances solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that benzenesulfonamides can effectively inhibit various bacterial strains. The minimal inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against pathogens such as E. coli and S. aureus .

CompoundMIC (mg/mL)Target Organism
4d6.72E. coli
4h6.63S. aureus
4a6.67Staphylococcus

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented, with some derivatives showing up to 94% inhibition of carrageenan-induced edema in rat models . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Compounds containing furan and pyridazinone moieties are known to interact with cellular signaling pathways involved in cancer progression. Preliminary studies indicate that these compounds can modulate pathways associated with tumor growth and inflammation . The specific mechanisms of action remain to be fully elucidated but may involve the inhibition of key proteins involved in cell proliferation.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of benzenesulfonamides and evaluating their biological activities. For example, a study synthesized various benzenesulfonamide derivatives, demonstrating significant anti-inflammatory effects in vivo . The synthesis typically involves reactions between substituted benzenesulfonyl chlorides and amino acids.

Interaction Studies

Preliminary interaction studies suggest that this compound may bind to proteins involved in cancer and inflammation pathways. These interactions could lead to modulation of these pathways, providing insights into its therapeutic potential .

Q & A

Q. Optimization Strategies :

  • Use NaH in THF for deprotonation steps to enhance reaction efficiency (e.g., furan coupling) .
  • Employ HPLC monitoring with C18 columns and acetonitrile/water gradients to track reaction progress .
  • Optimize sulfonamide coupling using pyridine as a base and solvent to minimize side reactions .

How can NMR and HPLC be effectively utilized to characterize intermediates and the final product?

Basic Research Focus
1H/13C NMR :

  • Pyridazinone ring protons : Look for deshielded signals at δ 6.5–7.5 ppm for the dihydropyridazinone protons and δ 8.0–8.5 ppm for the carbonyl group .
  • Furan-2-yl group : Protons appear as doublets (δ 6.3–6.5 ppm for H-3 and δ 7.4–7.6 ppm for H-4) .
  • Sulfonamide NH : A broad singlet at δ 5.0–6.0 ppm, sensitive to D2O exchange .

Q. HPLC :

  • Use a reverse-phase C18 column with a gradient of acetonitrile:water (0.1% TFA) . Retention times can distinguish sulfonamide derivatives from unreacted precursors .

Q. Advanced Application :

  • 2D NMR (HSQC, HMBC) confirms connectivity between the furan, pyridazinone, and propyl linker .

What computational methods are recommended for predicting biological targets and binding affinity?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like aspartate monooxygenase (linked to neurodegenerative diseases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-enzyme complex .
  • QSAR Studies : Correlate substituent effects (e.g., furan vs. thiophene) with activity using CoMFA/CoMSIA .

Q. Key Parameters :

  • Binding Energy : Target values ≤ −8.0 kcal/mol for high-affinity interactions.
  • Pharmacophore Features : The sulfonamide group acts as a hydrogen-bond acceptor, while the furan enhances π-π stacking .

How does the furan-2-yl group influence reactivity and pharmacological activity compared to other substituents?

Q. Advanced Research Focus

  • Electronic Effects : The furan’s electron-rich aromatic ring increases nucleophilicity at the pyridazinone 3-position, enhancing reactivity in substitution reactions .
  • Biological Activity :
    • Enzyme Inhibition : Furan-containing derivatives show higher inhibition of aspartate monooxygenase (IC50 ~ 2.5 µM) compared to phenyl-substituted analogs (IC50 ~ 10 µM) .
    • Metabolic Stability : Furan improves metabolic resistance compared to thiophene, as seen in microsomal stability assays (t1/2 > 60 min vs. 30 min) .

Q. Comparative Data :

SubstituentEnzyme IC50 (µM)Metabolic t1/2 (min)
Furan-2-yl2.5>60
Thiophen-2-yl3.830
Phenyl10.045

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant human enzymes) and buffer conditions (pH 7.4 PBS) to minimize variability .
  • Statistical Analysis : Apply ANOVA to compare IC50 values across multiple replicates. For example, discrepancies in IC50 for aspartate monooxygenase inhibition (2.5–4.0 µM) may arise from differences in enzyme lot purity .
  • Off-Target Screening : Use BioLayer Interferometry to rule out nonspecific binding to serum proteins or unrelated kinases .

What are the recommended protocols for evaluating in vitro cytotoxicity and selectivity?

Q. Basic Research Focus

  • Cell Lines : Use HEK-293 (normal) and SH-SY5Y (neuroblastoma) cells for neuroactivity studies .
  • MTT Assay : Incubate cells with 1–100 µM compound for 48 hrs. Measure absorbance at 570 nm.
  • Selectivity Index (SI) : Calculate as SI = IC50(normal cells)/IC50(cancer cells). Target SI > 5 for therapeutic candidates .

Q. Example Data :

Cell LineIC50 (µM)SI
HEK-29385.08.5
SH-SY5Y10.0

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced Research Focus

  • Core Modifications :
    • Replace pyridazinone with pyridone: Reduces activity (IC50 increases to 15 µM), indicating the N-N bond is critical .
    • Extend the propyl linker: A 4-carbon chain decreases solubility but improves binding (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol) .
  • Substituent Effects :
    • Fluoro groups on the benzene ring enhance metabolic stability (t1/2 increases by 20%) .
    • Methyl groups on the sulfonamide nitrogen reduce cytotoxicity (CC50 > 100 µM) .

Design Priority : Optimize furan-pyridazinone spacing and sulfonamide substituents for balanced potency and ADME properties.

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